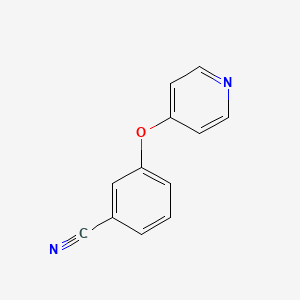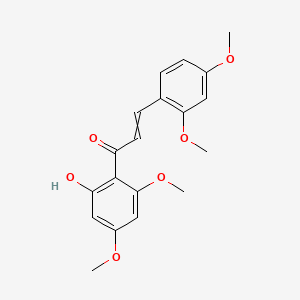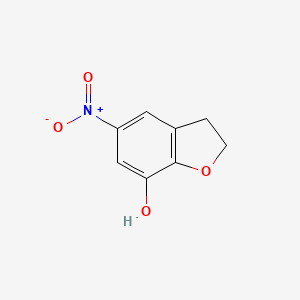
5-Nitro-2,3-dihydrobenzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are widely distributed in nature and have been found to exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group at the 5-position and a hydroxyl group at the 7-position of the benzofuran ring contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The 2-hydroxy-5-nitrobenzaldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction: The nitro group is subsequently reduced to form the desired this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Nitro-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Nitro-2,3-dihydrobenzofuran-7-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
5-Nitro-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-7-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrobenzofuran: Lacks the hydroxyl group, affecting its solubility and interaction with biological molecules.
5-Amino-2,3-dihydrobenzofuran-7-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
The presence of both the nitro and hydroxyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C8H7NO4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2 |
InChI Key |
GJNXQKJXVQYYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
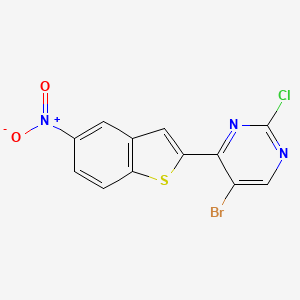
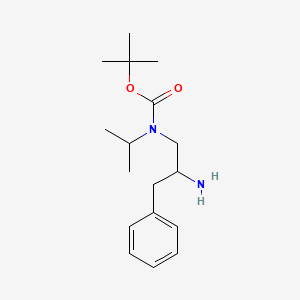

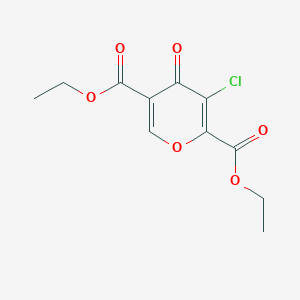
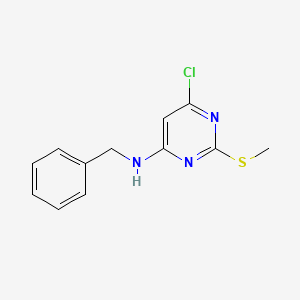

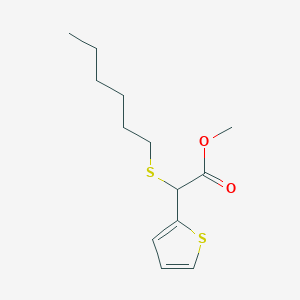
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
